1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one
Overview
Description
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is a heterocyclic compound with the molecular formula C7H7O3P. It is characterized by the presence of a phosphorus atom within a five-membered ring fused to a benzene ring.
Preparation Methods
The synthesis of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-hydroxybenzylphosphonic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved in its action are related to its ability to form stable complexes with various biological molecules .
Comparison with Similar Compounds
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can be compared with other similar compounds such as:
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole: This compound contains boron instead of phosphorus and has different chemical properties and applications.
1-Hydroxy-1,3-dihydro-2,1-benzoxathiole: This sulfur-containing analog has distinct reactivity and uses.
1-Hydroxy-1,3-dihydro-2,1-benzoxaselenole: The selenium analog exhibits unique biological activities
Properties
IUPAC Name |
1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGRDCRATLPRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2P(=O)(O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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